molecular formula C14H10FN5O2 B14096480 7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one

7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14096480
M. Wt: 299.26 g/mol
InChI Key: JYQDPUOBPHFTPR-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and an imidazo[2,1-f]purinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Chemical Reactions Analysis

7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the desired transformations .

Scientific Research Applications

7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and catalysis.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one include other imidazo[2,1-f]purinones and fluorophenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. Examples of similar compounds include:

These comparisons highlight the unique aspects of this compound, such as its specific fluorophenyl group, which can impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H10FN5O2

Molecular Weight

299.26 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-methyl-6H-purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C14H10FN5O2/c1-19-11-10(12(21)18-14(19)22)20-6-9(16-13(20)17-11)7-2-4-8(15)5-3-7/h2-6H,1H3,(H,16,17)(H,18,21,22)

InChI Key

JYQDPUOBPHFTPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(NC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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